2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol
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Overview
Description
2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol, also known as PBD-115, is a chemical compound that has been the subject of scientific research due to its potential therapeutic use in treating various medical conditions.
Mechanism of Action
2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol works by binding to and modulating the activity of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By modulating dopamine receptor activity, 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol is able to regulate the release of dopamine in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol has a number of biochemical and physiological effects. 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol has been shown to increase the release of dopamine in the brain, which can have a positive effect on mood and behavior. 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain. This increase in BDNF levels may contribute to the neuroprotective effects of 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol in lab experiments is that it has been shown to have a high degree of selectivity for dopamine receptors. This means that it is less likely to interact with other receptors in the brain, which can make it easier to study its effects on dopamine receptor activity. One limitation of using 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol in lab experiments is that it is a relatively new compound, and there is still much that is unknown about its long-term effects on the brain and body.
Future Directions
There are a number of future directions for research on 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol. One area of research is the potential use of 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new compounds that are based on the structure of 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol, which may have improved therapeutic properties. Additionally, there is a need for further research on the long-term effects of 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the reaction of 2-(2-pyridinyl)ethanol with piperazine to form 1-(2-pyridinylmethyl)-4-piperazinyl)ethanol. The second step involves the reaction of 1-(2-pyridinylmethyl)-4-piperazinyl)ethanol with 4-(4-bromobenzoyl)phenol to form 4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl)ethanol. The final step involves the reaction of 4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl)ethanol with sodium borohydride to form 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol.
Scientific Research Applications
2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol has been the subject of scientific research due to its potential therapeutic use in treating various medical conditions. Studies have shown that 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol has antipsychotic, anxiolytic, and antidepressant properties. 2-[4-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol has also been shown to have potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-[4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c29-18-17-26-13-15-28(16-14-26)24(30)20-4-6-22(7-5-20)31-23-8-11-27(12-9-23)19-21-3-1-2-10-25-21/h1-7,10,23,29H,8-9,11-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEMMMPTMDWPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCO)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-{[1-(2-Pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1-piperazinyl]ethanol |
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